2-thiophen-2-yl-1H-perimidine
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Overview
Description
2-thiophen-2-yl-1H-perimidine is a heterocyclic compound that features a perimidine core substituted with a thiophene ring at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiophen-2-yl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with thiophenecarboxaldehyde in methanol under reflux conditions . Another method involves the use of N-bromosuccinamide (NBS) as a catalyst in an ultrasonic irradiation process, which provides a greener and more efficient approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-thiophen-2-yl-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring allows for substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiophene ring .
Scientific Research Applications
2-thiophen-2-yl-1H-perimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-thiophen-2-yl-1H-perimidine involves its interaction with specific molecular targets. For instance, it has shown promising inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . Molecular docking studies have revealed that the compound binds to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
2-thiophen-2-yl-2,3-dihydro-1H-perimidine: A similar compound with a dihydroperimidine core.
Thiophene derivatives: Compounds with a thiophene ring, such as suprofen and articaine, which have various pharmacological properties.
Uniqueness
2-thiophen-2-yl-1H-perimidine is unique due to its specific substitution pattern and the combination of the perimidine and thiophene rings.
Properties
CAS No. |
62460-65-5 |
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Molecular Formula |
C15H10N2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-thiophen-2-yl-1H-perimidine |
InChI |
InChI=1S/C15H10N2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9H,(H,16,17) |
InChI Key |
SRNKJEHQROCWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=CS4 |
Origin of Product |
United States |
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